![molecular formula C11H11ClN2OS B4181380 2-(2-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4181380.png)
2-(2-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(2-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'CTA' and has been synthesized using different methods. CTA has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
CTA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to the reduction of inflammation and pain. CTA has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins.
Biochemical and Physiological Effects:
CTA has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects. CTA has also been shown to regulate the expression of various cytokines, growth factors, and transcription factors, which play a crucial role in various physiological processes.
Advantages and Limitations for Lab Experiments
CTA has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on CTA, including the development of new synthetic methods, the discovery of new applications in medicine and material science, and the investigation of its potential as a drug candidate. CTA can also be used as a starting material for the synthesis of various derivatives, which may exhibit improved properties compared to the parent compound.
Conclusion:
In conclusion, CTA is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of CTA can be achieved using different methods, and it has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions. The research on CTA is expected to continue to expand, leading to the discovery of new applications and potential drug candidates.
Scientific Research Applications
CTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. In medicinal chemistry, CTA has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In pharmaceuticals, CTA has been used as a starting material for the synthesis of various drugs. In material science, CTA has been used as a building block for the synthesis of functional materials.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-9-4-2-1-3-8(9)7-10(15)14-11-13-5-6-16-11/h1-4H,5-7H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCQYYBIQMMLKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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